Diethyl 2,2,5,5-tetramethylhexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2,5,5-tetramethylhexanedioate is an organic compound with the molecular formula C₁₄H₂₆O₄ It is a diester derivative of hexanedioic acid, characterized by the presence of two ethyl ester groups and four methyl groups attached to the hexanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2,5,5-tetramethylhexanedioate typically involves the esterification of 2,2,5,5-tetramethylhexanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,2,5,5-tetramethylhexanedioic acid+2ethanolH2SO4diethyl 2,2,5,5-tetramethylhexanedioate+2water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2,5,5-tetramethylhexanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2,2,5,5-tetramethylhexanedioic acid and ethanol.
Reduction: 2,2,5,5-tetramethylhexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,2,5,5-tetramethylhexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and materials, including plasticizers and resins.
Mechanism of Action
The mechanism of action of diethyl 2,2,5,5-tetramethylhexanedioate in biochemical systems involves its hydrolysis by esterases to produce 2,2,5,5-tetramethylhexanedioic acid and ethanol. The ester bond is cleaved by the nucleophilic attack of water, facilitated by the enzyme’s active site. This reaction is crucial for its potential use in drug delivery systems, where controlled hydrolysis can release active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
Diethyl hexanedioate: Lacks the methyl groups, resulting in different physical and chemical properties.
Dimethyl 2,2,5,5-tetramethylhexanedioate: Similar structure but with methyl ester groups instead of ethyl, affecting its reactivity and solubility.
Diethyl 2,2-dimethylhexanedioate: Fewer methyl groups, leading to different steric and electronic effects.
Uniqueness
Diethyl 2,2,5,5-tetramethylhexanedioate is unique due to the presence of four methyl groups, which impart steric hindrance and influence its reactivity. This structural feature makes it a valuable compound for studying the effects of steric factors on ester hydrolysis and other chemical reactions.
Properties
CAS No. |
5238-36-8 |
---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
diethyl 2,2,5,5-tetramethylhexanedioate |
InChI |
InChI=1S/C14H26O4/c1-7-17-11(15)13(3,4)9-10-14(5,6)12(16)18-8-2/h7-10H2,1-6H3 |
InChI Key |
VATBUMYEQCVEBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CCC(C)(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.